molecular formula C19H22O8 B1674129 Hypothemycin CAS No. 76958-67-3

Hypothemycin

Cat. No.: B1674129
CAS No.: 76958-67-3
M. Wt: 378.4 g/mol
InChI Key: HDZUUVQEDFZKAX-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypothemycin is a 16-membered macrolide belonging to the cis-enone β-resorcylic acid lactone (RAL) family, originally isolated from the fungus Hypomyces trichothecoides . Its structure features a reactive cis-enone moiety and an epoxy group, enabling covalent inhibition of kinases via thiol-Michael addition to cysteine residues in their ATP-binding pockets . This compound exhibits potent activity against CDXG kinases—a subset of 48 human kinases with a conserved cysteine preceding the catalytic DXG motif—including MEK, ERK, TAK1, and FLT3 . It demonstrates nanomolar inhibitory potency (IC₅₀ ~1–3 μM in cancer cell lines) and has shown antitumor efficacy in mouse xenograft models .

Scientific Research Applications

Anticancer Applications

Hypothemycin has been identified as a potent inhibitor of Ras-mediated signaling pathways, which are crucial in many cancers.

  • Mechanism of Action : this compound inhibits the expression of Ras-inducible genes such as matrix metalloproteinases (MMP-1, MMP-9), transforming growth factor-beta (TGF-beta), and vascular endothelial growth factor (VEGF) in tumor cells. This inhibition leads to reduced anchorage-independent growth in Ras-transformed cells, indicating its potential as an anticancer agent .
  • Efficacy : Studies have demonstrated that this compound reduces MMP production in culture media, showcasing its role in modulating tumor microenvironments . In murine models, this compound exhibited significant antitumor activity, suggesting its potential for further development as an anticancer therapeutic.

Antiparasitic Activity

This compound has shown promising effects against Trypanosoma brucei, the causative agent of African sleeping sickness.

  • In Vitro and In Vivo Efficacy : Research indicates that this compound is trypanocidal, effectively killing T. brucei parasites both in cell cultures and in infected mice. A study reported a cure rate of approximately 33% in mice treated with this compound at a dosage of 10 mg/kg over seven days .
  • Target Identification : The primary target of this compound was identified as TbCLK1, a kinase essential for the survival of T. brucei. The compound's selectivity towards CDXG kinases suggests it could be utilized to explore therapeutic avenues for treating neglected tropical diseases .

Mechanistic Insights and Target Identification

The identification of molecular targets for this compound has been facilitated through advanced proteomic techniques.

  • Proteomic Analysis : Using quantitative mass spectrometry, researchers have identified several kinase targets of this compound, including TbCLK1 and TbGSK3short. These insights are critical for understanding the compound's mechanism and guiding future drug design efforts .
  • Chemical Biology Approaches : The development of affinity probes derived from this compound allows for detailed studies on kinase engagement and inhibition dynamics within cellular contexts .

Semisynthesis and Derivative Development

Recent studies have focused on the semisynthesis of this compound analogues to enhance its efficacy and selectivity.

  • Analogues Targeting C8-C9 Diol : Researchers have synthesized various derivatives targeting specific structural features of this compound to improve its inhibitory effects on kinases like TAK1, thereby broadening its therapeutic potential .

Data Summary Table

Application AreaKey FindingsReferences
AnticancerInhibits Ras-mediated signaling; reduces MMP production; effective in vivo
AntiparasiticKills T. brucei in vitro and in vivo; targets essential kinases
Mechanistic InsightsIdentifies multiple kinase targets via proteomic analysis
SemisynthesisDevelopment of analogues to enhance efficacy against specific kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Analogues and Derivatives

Hypothemycin shares structural homology with several fungal macrolides (Table 1):

Compound Key Structural Features Source Organism Bioactivity Reference
This compound 16-membered macrolide, cis-enone, epoxy Hypomyces trichothecoides Covalent TAK1/CDXG kinase inhibition
Dihydrothis compound Saturated enone (no epoxy) Hypomyces spp. Reduced kinase inhibition potency
Aigialomycin A–D 14-membered macrolide, varying oxygenation Aigialus parvus Antimalarial, antitumor
Radicicol 14-membered macrolide, resorcinol, cis-enone Chaetomium chiversii Hsp90 inhibition, no kinase activity

Key Differences :

  • Dihydrothis compound: Saturation of the enone abolishes covalent binding, reducing kinase inhibition .
  • Aigialomycins : Smaller macrolide ring and absence of epoxy limit kinase targeting but enhance antiparasitic activity .
  • Radicicol: Shares the cis-enone but inhibits Hsp90 instead of kinases, highlighting the role of the epoxy group in this compound’s kinase specificity .

Key Findings :

  • Esterification : Enhances aqueous solubility without compromising cytotoxicity .
  • Pyrazoline derivative (34): Improved potency (IC₅₀ ~0.5 μM) suggests modified enone reactivity enhances target engagement .

Functional Comparison with Kinase Inhibitors

Covalent Inhibitors

This compound’s mechanism aligns with other covalent kinase inhibitors but differs in target scope:

Compound Target Kinases Mechanism Selectivity Reference
This compound CDXG kinases (TAK1, MEK, ERK) Cysteine-targeted enone/epoxy 48/518 human kinases
(5Z)-7-Oxozeaenol TAK1, VEGFR2 cis-enone-mediated covalent Broader tyrosine kinase inhibition
Ibrutinib BTK, EGFR Acrylamide-based cysteine binding High specificity for BTK

Key Contrasts :

  • (5Z)-7-Oxozeaenol: A structural analog with overlapping TAK1 inhibition but less selectivity due to broader kinase interactions .
  • Ibrutinib: Uses an acrylamide warhead instead of enone/epoxy, exemplifying divergent strategies for cysteine-targeted inhibition .

Non-Covalent Inhibitors

This compound outperforms non-covalent inhibitors in sustained kinase suppression:

Compound Target Mechanism IC₅₀ (Mast Cell Assays) Reference
This compound Kit, FcεRI Covalent 1.7–3.1 μM
Imatinib Kit, Bcr-Abl ATP-competitive 10–50 μM

Key Advantage : this compound’s covalent mechanism enables sub-micromolar activity in mast cells, whereas Imatinib requires higher concentrations for comparable effects .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of Hypothemycin, and how are these identified in kinase profiling assays?

this compound selectively inhibits kinases by covalently binding to a conserved cysteine residue in the ATP-binding pocket. Researchers typically employ kinase profiling assays using recombinant kinases (e.g., KinomeScan) to map selectivity. Activity is quantified via IC₅₀ values, with residual activity data (e.g., 34% at 0.2 μM concentration) indicating potency . Confirmatory assays like Western blotting or cellular proliferation assays validate target engagement in physiological contexts.

Q. How do researchers address solubility challenges in this compound-based in vitro studies?

this compound’s hydrophobic nature often requires solubilization in DMSO or co-solvent systems (e.g., PEG-400). Methodological optimization includes:

  • Testing solvent concentrations ≤0.1% to avoid cellular toxicity.
  • Using surfactants (e.g., Tween-80) for aqueous stability.
  • Validating solubility via dynamic light scattering (DLS) or HPLC .

Q. What in vitro models are commonly used to study this compound’s anti-proliferative effects?

Cell lines with dysregulated kinase signaling (e.g., cancer lines like HeLa or A549) are standard. Researchers measure:

  • Dose-response curves (72-hour exposure) to calculate IC₅₀.
  • Apoptosis markers (e.g., caspase-3 activation).
  • Synergy with other kinase inhibitors using Chou-Talalay combination indices .

Advanced Research Questions

Q. How does this compound’s macrocyclic structure influence its binding kinetics and off-target effects?

The macrocyclic ring enables covalent interaction with kinases (e.g., DFG-1 motif), but its rigidity may limit bioavailability. Advanced approaches include:

  • Molecular dynamics simulations to analyze binding pocket flexibility.
  • Metabolite profiling (LC-MS/MS) to identify off-target adducts.
  • Structural analogs (e.g., simplified lactones) to improve pharmacokinetics .

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across kinase families?

Discrepancies often arise from assay conditions (e.g., ATP concentration, redox state). Mitigation involves:

  • Standardizing assay buffers (e.g., fixed 1 mM ATP).
  • Conducting redox potential controls (e.g., glutathione levels).
  • Cross-validating with orthogonal methods like thermal shift assays .

Q. How can researchers optimize this compound’s therapeutic index in preclinical models?

Strategies include:

  • Pharmacokinetic studies : Measuring plasma half-life (t₁/₂) and tissue distribution via radiolabeled this compound.
  • Toxicity screens : Liver enzyme panels and histopathology in rodent models.
  • Dose fractionation : Testing intermittent dosing to reduce hepatotoxicity while maintaining efficacy .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers validate this compound’s target specificity in complex cellular environments?

  • Use CRISPR/Cas9 knockout models of the putative target kinase.
  • Perform rescue experiments with wild-type vs. cysteine-mutant kinases.
  • Apply phosphoproteomics to identify downstream signaling changes .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data with high variability?

  • Nonlinear regression models (e.g., four-parameter logistic curve) to estimate IC₅₀.
  • Bootstrap resampling to assess confidence intervals.
  • Mixed-effects models for repeated-measures designs .

Q. Key Considerations for Experimental Design

  • Hypothesis formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., sample sizes, blinding) .
  • Literature synthesis : Critically evaluate prior studies using frameworks like PICO to identify knowledge gaps .

Properties

CAS No.

76958-67-3

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

IUPAC Name

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+

InChI Key

HDZUUVQEDFZKAX-HWKANZROSA-N

SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Isomeric SMILES

CC1C/C=C/C(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hypothemycin, NSC 354462

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypothemycin
Reactant of Route 2
Hypothemycin
Reactant of Route 3
Hypothemycin
Reactant of Route 4
Hypothemycin
Reactant of Route 5
Hypothemycin
Reactant of Route 6
Hypothemycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.